6,7-Dichloro-3H-imidazo[4,5-b]pyridine
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Overview
Description
6,7-Dichloro-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by the presence of two chlorine atoms at the 6th and 7th positions of the imidazo[4,5-b]pyridine ring system. Imidazopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-3H-imidazo[4,5-b]pyridine typically involves the reaction of 5,7-dichloropyridine-2,3-diamine with various aldehydes under specific conditions. One common method involves the condensation of 5,7-dichloropyridine-2,3-diamine with benzaldehyde in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, phase transfer catalysis (PTC) can be employed to facilitate the reaction and improve the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
6,7-Dichloro-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 6th and 7th positions can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: The imidazo[4,5-b]pyridine ring system can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, aryl halides, and amines.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6,7-Dichloro-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating various cellular processes . For example, it has been shown to inhibit the activity of specific kinases involved in signal transduction pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
6,7-Dichloro-3H-imidazo[4,5-b]pyridine can be compared with other similar compounds in the imidazopyridine family:
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: This compound has a bromine atom at the 6th position and a phenyl group at the 2nd position.
5,7-Dichloro-3H-imidazo[4,5-b]pyridine: This compound has chlorine atoms at the 5th and 7th positions.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C6H3Cl2N3 |
---|---|
Molecular Weight |
188.01 g/mol |
IUPAC Name |
6,7-dichloro-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C6H3Cl2N3/c7-3-1-9-6-5(4(3)8)10-2-11-6/h1-2H,(H,9,10,11) |
InChI Key |
ZLJWICGACWMQAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C2C(=N1)N=CN2)Cl)Cl |
Origin of Product |
United States |
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